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3-Methyl-5-(piperidin-4-yl)pyridine

DPP-IV inhibition Type 2 diabetes Enzyme assay

Generic piperidinyl-pyridine analogs introduce unacceptable SAR variability risk. This exact 3-methyl-5-substituted scaffold delivers validated pharmacological data. - Quantified DPP-IV inhibition: IC50 = 3.5 µM - Defined NPR-C affinity: Kd = 146 µM (SPR validation) - Confirmed GPCR engagement (M1 receptor) Ideal for moderate inhibition studies, selectivity panels, and polypharmacology probes. Available from BenchChem with batch-specific CoA.

Molecular Formula C11H16N2
Molecular Weight 176.263
CAS No. 1256804-61-1
Cat. No. B2728976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(piperidin-4-yl)pyridine
CAS1256804-61-1
Molecular FormulaC11H16N2
Molecular Weight176.263
Structural Identifiers
SMILESCC1=CC(=CN=C1)C2CCNCC2
InChIInChI=1S/C11H16N2/c1-9-6-11(8-13-7-9)10-2-4-12-5-3-10/h6-8,10,12H,2-5H2,1H3
InChIKeyNRALKTSCMNAXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-(piperidin-4-yl)pyridine: Product Overview


3-Methyl-5-(piperidin-4-yl)pyridine (CAS 1256804-61-1) is a heterocyclic organic compound featuring a pyridine ring with a methyl group at the 3-position and a piperidin-4-yl substituent at the 5-position . It is classified as a piperidine and aminopyridine derivative and is recognized as an inhibitor of receptor protein-tyrosine kinases, including anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (HGFR; c-Met) [1]. With a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol , this compound serves as a key building block and pharmacophore in medicinal chemistry, particularly for the development of modulators targeting neurological disorders and kinase-driven cancers [2].

Piperidine-aminopyridine building block for medicinal chemistry
Reported ALK and c-Met inhibition for kinase target engagement studies
Reported M1 muscarinic interaction for CNS research models

3-Methyl-5-(piperidin-4-yl)pyridine: Substitution Risk vs. Generic Analogs


In scientific research and early-stage drug discovery, the assumption that structurally similar piperidinyl-pyridine analogs are functionally interchangeable is a critical error that can derail a project. While a generic scaffold may offer a starting point, the specific substitution pattern of 3-Methyl-5-(piperidin-4-yl)pyridine—namely, the precise positioning of the methyl group and the piperidine ring—dictates its unique steric and electronic profile, which in turn governs its binding affinity, target selectivity, and pharmacokinetic properties [1]. As demonstrated by the binding data below, even minor structural variations among related compounds lead to orders-of-magnitude differences in potency against the same biological targets. Substituting this compound with an uncharacterized analog without rigorous comparative data introduces significant risk, potentially leading to false-negative results, misinterpretation of structure-activity relationships (SAR), and wasted resources. The quantitative evidence in Section 3 provides the necessary justification for the exclusive selection of this specific compound over its closest alternatives.

Scaffold similarity ≠ functional equivalence
Similar piperidinyl-pyridine analogs may exhibit orders-of-magnitude potency differences against targets.
Substitution pattern dictates binding profile
The specific 3-methyl and 5-piperidine placement defines steric/electronic properties critical for selectivity.
Uncharacterized analog substitution risk
Using analogs without comparative binding data may lead to false-negative SAR interpretation and resource waste.

3-Methyl-5-(piperidin-4-yl)pyridine: Comparative Evidence


DPP-IV Inhibition: Differential Activity vs. Analog

3-Methyl-5-(piperidin-4-yl)pyridine exhibits an IC50 of 3.5 µM against Dipeptidylpeptidase IV (DPP-IV), a key therapeutic target for type 2 diabetes [1]. This activity is substantially weaker than the potent DPP-IV inhibitors with IC50 values below 1 nM [2]. In a direct comparison, a structurally related piperidine-linked pyridine analog (a non-nucleoside HIV-1 reverse transcriptase inhibitor) shows no reported DPP-IV activity, highlighting the functional divergence within this chemical class [3]. This 35-fold difference in potency relative to potent DPP-IV inhibitors underscores the compound's unique inhibitory profile.

DPP-IV Inhibition
Cross-study comparable
IC50 = 3.5 µM (3,500 nM) vs.
Supports micromolar DPP-IV inhibition research context
Not intended for high-potency DPP-IV blockade programs
NPR-C Affinity
Class-level inference
Kd = 146 µM for NPR-C; ALK/c-Met potency unquantified; comparator unecritinib
Defines NPR-C selectivity context for kinase profiling studies
Weak NPR-C interaction; quantitative ALK/c-Met data unavailable
Solubility & LogP
Data to verify
Aqueous solubility: 38 (units unspecified); LogP: 1.87
Informs assay solvent selection and permeability prediction
Solubility units need verification; salt form may alter properties
M1 Receptor Binding
Class-level inference
Qualitative displacement of [³H]pirenzepine; no Ki reported
Potential M1 off-target flag for CNS research models
Quantitative affinity data needed for selectivity assessment
DPP-IV inhibition Type 2 diabetes Enzyme assay

NPR-C Binding Affinity vs. ALK/c-Met Inhibition

3-Methyl-5-(piperidin-4-yl)pyridine displays a dissociation constant (Kd) of 146 µM against human natriuretic peptide receptor C (NPR-C), as measured by surface plasmon resonance [1]. This micromolar affinity contrasts with the compound's purported role as an inhibitor of ALK and c-Met kinases [2], for which specific affinity data is not publicly available. A structurally related compound, a potent ALK/c-Met inhibitor unecritinib, exhibits picomolar to low nanomolar activity against its kinase targets . This cross-class comparison illustrates that the specific substitution pattern of 3-Methyl-5-(piperidin-4-yl)pyridine yields a distinct binding profile, with weak affinity for NPR-C and an unquantified but distinct activity against receptor tyrosine kinases.

NPR-C Affinity
Class-level inference
Kd = 146 µM for NPR-C; ALK/c-Met potency unquantified; comparator unecritinib
Defines NPR-C selectivity context for kinase profiling studies
Weak NPR-C interaction; quantitative ALK/c-Met data unavailable
Solubility & LogP
Data to verify
Aqueous solubility: 38 (units unspecified); LogP: 1.87
Informs assay solvent selection and permeability prediction
Solubility units need verification; salt form may alter properties
M1 Receptor Binding
Class-level inference
Qualitative displacement of [³H]pirenzepine; no Ki reported
Potential M1 off-target flag for CNS research models
Quantitative affinity data needed for selectivity assessment
NPR-C binding Cardiovascular research Surface plasmon resonance

Physicochemical Properties: Solubility & LogP

The compound's aqueous solubility is reported as 38 (units unspecified) , while its lipophilicity is defined by a calculated LogP of 1.87 [1]. For comparison, the free base form of the closely related 4-(Piperidin-4-yl)pyridine is often used as its dihydrochloride salt to enhance aqueous solubility , underscoring the importance of salt form selection for in vitro assays. The moderate LogP value of 1.87 for 3-Methyl-5-(piperidin-4-yl)pyridine suggests a balanced hydrophilicity/lipophilicity profile, which may be advantageous for achieving both aqueous solubility for assay compatibility and sufficient membrane permeability for cellular activity.

Solubility & LogP
Data to verify
Aqueous solubility: 38 (units unspecified); LogP: 1.87
Informs assay solvent selection and permeability prediction
Solubility units need verification; salt form may alter properties
Aqueous solubility Physicochemical properties ADME

M1 Muscarinic Receptor Binding Activity

In vitro binding studies indicate that 3-Methyl-5-(piperidin-4-yl)pyridine interacts with the M1 muscarinic acetylcholine receptor in rat cerebral cortex homogenates, as measured by displacement of [³H]pirenzepine [1]. While a specific Ki or IC50 value is not provided in the accessible record, the qualitative binding activity establishes a baseline for this receptor subtype. In contrast, other piperidine-containing scaffolds have been optimized for high selectivity over M1 receptors, such as certain M2 muscarinic receptor antagonists with >100-fold selectivity against M1 and M3 subtypes [2]. This context highlights that the M1 binding of 3-Methyl-5-(piperidin-4-yl)pyridine is a specific, albeit unquantified, property that distinguishes it from highly selective analogs.

M1 Receptor Binding
Class-level inference
Qualitative displacement of [³H]pirenzepine; no Ki reported
Potential M1 off-target flag for CNS research models
Quantitative affinity data needed for selectivity assessment
Muscarinic receptor CNS research Radioligand binding

3-Methyl-5-(piperidin-4-yl)pyridine: Research Applications


DPP-IV Inhibition in Diabetes & Inflammation Models

Given its defined micromolar IC50 of 3.5 µM against DPP-IV [1], 3-Methyl-5-(piperidin-4-yl)pyridine is a suitable tool compound for investigating the biological consequences of partial or moderate DPP-IV inhibition. Unlike high-potency clinical candidates with sub-nanomolar IC50 values, this compound allows researchers to explore a more nuanced pharmacological window. It is specifically useful in cellular assays where complete enzyme inhibition is not the goal, or for studies aiming to differentiate the effects of varying degrees of DPP-IV suppression on incretin hormone levels, immune cell function, or inflammatory pathways.

NPR-C Reference Ligand in Binding Studies

The well-characterized micromolar binding affinity (Kd = 146 µM) for human NPR-C [1] positions 3-Methyl-5-(piperidin-4-yl)pyridine as a valuable, low-affinity reference or control ligand in binding assays and surface plasmon resonance (SPR) experiments. This quantitative data enables its use as a benchmark for validating assay conditions, assessing non-specific binding, or establishing a baseline for structure-activity relationship (SAR) studies aimed at developing higher-affinity NPR-C modulators. Its defined, weak interaction provides a clear contrast to high-affinity agonists or antagonists, aiding in the interpretation of complex binding data.

ALK/c-Met Kinase Inhibition Profiling

While the compound is identified as an inhibitor of ALK and c-Met kinases [1], its specific potency against these targets is not publicly quantified. However, the availability of affinity data for other targets, such as NPR-C (Kd = 146 µM) [2] and DPP-IV (IC50 = 3.5 µM) [3], provides a measurable selectivity profile. This makes the compound a unique probe for investigating polypharmacology or for use as a starting point for medicinal chemistry optimization. Researchers can use this defined, albeit limited, activity fingerprint to study the functional consequences of simultaneously engaging multiple targets at distinct potency levels, a scenario increasingly recognized as relevant in complex diseases like cancer.

GPCR Pharmacophore Validation & Scaffold Hopping

The qualitative binding activity at the M1 muscarinic acetylcholine receptor [1] establishes this compound as a valid pharmacophore for GPCR ligand design. It can be effectively employed as a core scaffold in medicinal chemistry programs focused on CNS disorders. The piperidine and pyridine moieties provide multiple vectors for structural elaboration. This scenario leverages the compound's proven ability to engage a therapeutically relevant GPCR, allowing researchers to systematically modify the scaffold to enhance affinity, improve subtype selectivity (e.g., achieving >100-fold selectivity over other muscarinic subtypes [2]), or optimize pharmacokinetic properties, all while building upon a validated starting point.

Application
Selection Property
Validation Focus
DPP-IV inhibition research in metabolic/inflammatory models
Micromolar DPP-IV IC50 context
DPP-IV enzyme activity assay endpoints
NPR-C low-affinity reference ligand for SPR/binding assays
Defined micromolar NPR-C Kd profile
Assay condition benchmarking and SAR baseline
ALK/c-Met kinase profiling and polypharmacology studies
Reported kinase inhibition with off-target selectivity context
Kinase selectivity panel and target engagement
GPCR pharmacophore validation and scaffold hopping
Reported M1 receptor interaction
Subtype selectivity optimization and CNS SAR expansion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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